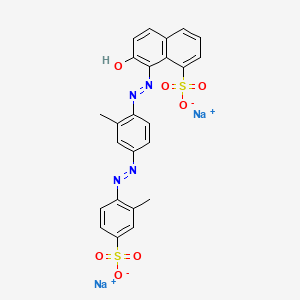

Crocein Scarlet 7B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Crocein Scarlet 7B, also known as Acid Red 71, is a chemical dye . It is used in Crowle’s reagent, which is needed for observing latent fingerprints, particularly bloody prints .

Molecular Structure Analysis

The linear formula of this compound is C24H18N4O7S2Na2 . It has a molecular weight of 584.53 .Physical and Chemical Properties Analysis

This compound is a powder with a dye content of approximately 70% . It is soluble in water at a concentration of 1 mg/mL . The compound should be stored at room temperature .Applications De Recherche Scientifique

1. Staining in Biological Research

Crocein Scarlet 7B, as part of the Alta solution (which contains 0.8% Crocein Scarlet and 0.2% Rhodamine B), has been used effectively for staining proteins in various biological research contexts. It's particularly useful for staining proteins on sodium dodecyl sulfate (SDS) polyacrylamide gels and for single-step staining of gels and nitrocellulose membranes during Western blot analysis. This staining method is nearly as sensitive as Coomassie Brilliant Blue and is more cost-effective and simpler to use (Pal, Godbole, & Sharma, 2004). Similarly, Crocein Scarlet itself has been demonstrated to be effective for staining nitrocellulose/PVDF blots, offering a sensitive and affordable alternative to traditional staining methods (Pal, Rao, & Godbole, 2015).

2. Optical Nonlinearities in Laser and Optical Devices

The third-order nonlinear optical properties of Brilliant Crocein dye, which includes this compound, have been studied for their potential applications in laser and all-optical signal processing devices. This research is significant for the development of optical materials with specific nonlinear optical properties, such as self-defocusing optical nonlinearity and saturation absorption, useful in various optical applications (Gayathri & Ramalingam, 2008).

3. Depigmentation Studies in Dermatology

This compound, as part of a cosmetic solution used for skin coloring, has been linked to depigmentation at the site of application. This research provides insight into the dermatological effects of certain dyes and their potential as depigmenting agents, which is relevant for understanding skin reactions to cosmetic products (Bajaj et al., 1998).

Mécanisme D'action

Target of Action

Crocein Scarlet 7B, also known as Acid Red 71, is primarily used in forensic science as a component of Crowle’s reagent . The primary target of this compound is latent fingerprints, particularly those that are bloody .

Mode of Action

It is known that the dye interacts with the proteins and other components present in the fingerprint residue, especially blood, to produce a colored print .

Result of Action

The result of this compound’s action is the visualization of latent fingerprints. When applied to a surface containing a fingerprint, it binds to the residues left by the finger, particularly blood, and produces a colored print that can be observed .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Crocein Scarlet 7B involves the condensation of 2-naphthol-3,6-disulfonic acid with 4-aminobenzenesulfonic acid followed by diazotization and coupling with 2-naphthol-3,6-disulfonic acid.", "Starting Materials": [ "2-naphthol-3,6-disulfonic acid", "4-aminobenzenesulfonic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-naphthol-3,6-disulfonic acid (10 g) and 4-aminobenzenesulfonic acid (8 g) in 500 mL of water.", "Step 2: Add sodium hydroxide (10 g) to the solution and stir for 30 minutes.", "Step 3: Cool the solution to 0-5°C and add a solution of sodium nitrite (5 g) in water (50 mL) dropwise with stirring to form a diazonium salt.", "Step 4: Add hydrochloric acid (10 mL) dropwise to the diazonium salt solution to maintain the pH at 4-5.", "Step 5: Add a solution of 2-naphthol-3,6-disulfonic acid (10 g) in water (100 mL) dropwise to the diazonium salt solution with stirring.", "Step 6: Stir the reaction mixture for 2 hours at 0-5°C.", "Step 7: Filter the precipitate and wash with water.", "Step 8: Recrystallize the product from ethanol to obtain Crocein Scarlet 7B." ] } | |

Numéro CAS |

6226-76-2 |

Formule moléculaire |

C24H20N4NaO7S2 |

Poids moléculaire |

563.6 g/mol |

Nom IUPAC |

disodium;7-hydroxy-8-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C24H20N4O7S2.Na/c1-14-12-17(25-26-20-10-8-18(13-15(20)2)36(30,31)32)7-9-19(14)27-28-24-21(29)11-6-16-4-3-5-22(23(16)24)37(33,34)35;/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35); |

Clé InChI |

JYSANNNVNOQFAN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |

SMILES canonique |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)O)O.[Na] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

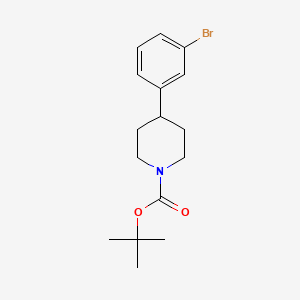

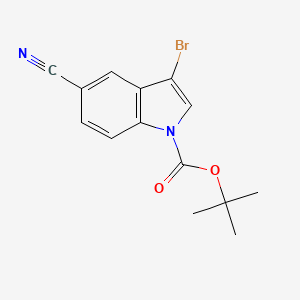

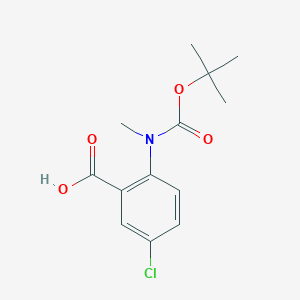

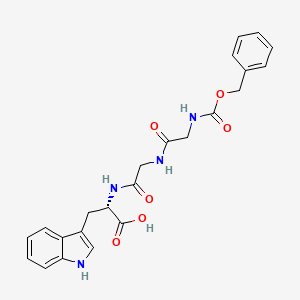

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate](/img/structure/B1436654.png)

![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)